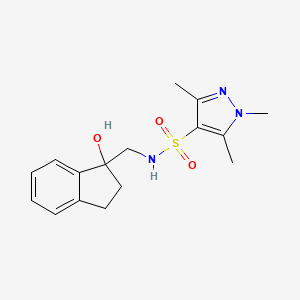

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Description

N-((1-Hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a 1,3,5-trimethylpyrazole core linked to a sulfonamide group and a substituted indenyl moiety.

Properties

IUPAC Name |

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-11-15(12(2)19(3)18-11)23(21,22)17-10-16(20)9-8-13-6-4-5-7-14(13)16/h4-7,17,20H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKIPNDSBZTECR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a complex structure that combines the pyrazole and sulfonamide moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be characterized by the following structural formula:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Indene Moiety : Achieved through cyclization reactions.

- Introduction of Hydroxyl Group : Hydroxylation reactions using agents like hydrogen peroxide.

- Formation of the Pyrazole Ring : Synthesized via hydrazine derivatives.

- Sulfonamide Formation : Reaction with sulfonyl chlorides to introduce the sulfonamide group.

Antiproliferative Activity

Research has shown that pyrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. A study demonstrated that derivatives such as 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide displayed promising results in inhibiting cell proliferation in U937 cells with IC50 values indicating effective cytotoxicity without significant cytotoxic effects on normal cells .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| N-(hydroxy-indene-pyrazole) | U937 | 15 | Effective antiproliferative activity |

| Control (Mitomycin C) | U937 | 10 | Standard reference for comparison |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro at concentrations significantly lower than traditional anti-inflammatory drugs like dexamethasone .

| Compound | Cytokine Inhibition (%) | Concentration (µM) |

|---|---|---|

| N-(hydroxy-indene-pyrazole) | TNF-alpha: 85% | 10 |

| Dexamethasone | TNF-alpha: 76% | 1 |

The biological activity of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is attributed to its ability to modulate various signaling pathways involved in cell proliferation and inflammation. The inhibition of protein glycation and modulation of MAPK pathways are potential mechanisms through which this compound exerts its effects .

Case Studies

Recent studies have focused on evaluating the efficacy of this compound in various disease models:

- Cancer Models : In vivo studies have shown that treatment with this pyrazole derivative resulted in reduced tumor growth in xenograft models of breast cancer.

- Inflammation Models : Animal models of arthritis demonstrated a significant reduction in joint swelling and inflammatory markers following treatment with this compound.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Sulfonamide Derivatives

Key Observations :

- The target compound’s hydroxyindenyl group distinguishes it from analogs with simpler aromatic (e.g., benzene, pyridine) or heterocyclic (e.g., furan, imidazole) substituents. This group may confer enhanced binding to sterically demanding targets .

- Compared to ’s compound, the target has a higher molecular weight (~388–405 vs. 331.4), which could influence solubility and membrane permeability .

- The 1,3,5-trimethylpyrazole core is conserved across multiple analogs, suggesting its role in stabilizing sulfonamide interactions with biological targets .

Functional and Pharmacological Comparison

Key Insights :

- The sulfonamide group is critical for hydrogen bonding in enzyme active sites, as seen in ’s trypanocidal inhibitors .

- The hydroxyindenyl moiety in the target compound could mimic natural substrates (e.g., steroid hormones or lipid-derived molecules), a feature absent in phenyl- or pyridine-based analogs .

Notes

Synthetic Challenges : Unlike ’s straightforward isocyanate coupling, the indenylmethyl group may require multi-step synthesis (e.g., hydroxylation of indene followed by reductive amination) .

Pharmacological Potential: While direct data are lacking, the compound’s balance of lipophilic (indenyl) and polar (sulfonamide) groups aligns with trends in kinase inhibitor design, as seen in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.